molecular formula C21H19NO2 B5048585 9-[2-(2-Methoxyphenoxy)ethyl]carbazole

9-[2-(2-Methoxyphenoxy)ethyl]carbazole

Cat. No.: B5048585
M. Wt: 317.4 g/mol
InChI Key: DGKMBWQFRCIVCM-UHFFFAOYSA-N
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Description

Significance of Carbazole (B46965) Frameworks in Contemporary Chemical Science

The carbazole framework, a tricyclic aromatic heterocycle, consists of two benzene (B151609) rings fused to a five-membered nitrogen-containing pyrrole (B145914) ring. mdpi.comijpsjournal.com This rigid, planar, and electron-rich structure endows carbazole derivatives with desirable electronic, photophysical, and charge-transport properties. pharmaffiliates.com The nitrogen atom within the carbazole core can be easily functionalized, allowing for the tuning of its chemical and physical characteristics. researchgate.net

Carbazole-based compounds are integral to numerous areas of scientific inquiry. In materials science, their high thermal stability, significant hole-transporting mobility, and strong absorption in the UV-visible region make them excellent candidates for organic light-emitting diodes (OLEDs), photovoltaic devices, and solar cells. nih.govmagtech.com.cn In medicinal chemistry, the carbazole scaffold is a key pharmacophoric nucleus found in many natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.comijpsjournal.compharmaffiliates.comnih.gov

Rationale for the Investigation of N-Substituted Carbazole Structures, including 9-[2-(2-Methoxyphenoxy)ethyl]carbazole

The nitrogen atom at the 9-position of the carbazole ring is a primary site for chemical modification. researchgate.net The introduction of various substituents at this position, a process known as N-substitution, is a critical strategy for modulating the compound's properties. researchgate.netresearchgate.net This modification can alter the electronic structure, solubility, and steric hindrance of the molecule, thereby influencing its performance in functional materials or its interaction with biological targets. researchgate.netresearchgate.net For instance, attaching different functional groups to the nitrogen atom can fine-tune the HOMO/LUMO energy levels, which is crucial for optimizing charge injection and transport in electronic devices. researchgate.net

The investigation into this compound is primarily driven by its role as a key intermediate in the synthesis of Carvedilol. niscpr.res.inevitachem.com Carvedilol is a well-established pharmaceutical agent used for treating cardiovascular diseases. niscpr.res.in The synthesis of Carvedilol often involves the condensation of a carbazole-containing epoxide with an amine side chain. jocpr.comniscpr.res.in The specific structure of this compound, featuring the carbazole nucleus linked to a methoxyphenoxy ethyl group via the nitrogen atom, makes it a crucial building block in constructing the final drug molecule. evitachem.com Its synthesis and purification are critical steps that can impact the yield and purity of the final active pharmaceutical ingredient. niscpr.res.inniscpr.res.in

Overview of Research Trajectories for Complex Carbazole Compounds in Functional Materials

Research into complex carbazole compounds is advancing along several key trajectories. A significant area of focus is the development of novel materials for optoelectronic applications. magtech.com.cn Scientists are designing and synthesizing carbazole derivatives with tailored photophysical properties, such as specific emission wavelengths and high quantum yields, for use as emitters or host materials in next-generation OLEDs for displays and lighting. magtech.com.cnresearchgate.net The ability to create carbazole-based polymers through electropolymerization has also opened avenues for producing conductive films with applications in electrochromic devices, where the material changes color in response to an electrical potential. rsc.org

In the realm of medicinal chemistry, the focus is on discovering new carbazole derivatives with enhanced biological activity and selectivity. mdpi.comnih.gov Researchers are exploring how different substitution patterns on the carbazole ring influence their efficacy as anticancer, neuroprotective, or antimicrobial agents. mdpi.comnih.govnih.gov For example, studies have shown that the introduction of bulky groups to the carbazole system can enhance neuroprotective activity. nih.gov The development of efficient and greener synthetic methodologies to access these complex carbazole structures is also a major research thrust, aiming to make these valuable compounds more accessible for a wide range of applications. ijpsjournal.com

Chemical and Physical Properties of this compound

While extensive research on the standalone properties of this compound is limited due to its primary role as a synthetic intermediate, its fundamental chemical properties can be characterized.

PropertyValue
Molecular Formula C₂₁H₂₁NO₂
Molecular Weight 331.40 g/mol
IUPAC Name 9-[2-(2-Methoxyphenoxy)ethyl]-9H-carbazole
Classification N-Substituted Carbazole

This data is compiled from standard chemical databases and is presented for informational purposes.

Synthesis and Reactions

The primary documented synthesis of this compound is in the context of preparing Carvedilol. One common synthetic route involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine (B47019). google.comgoogle.com The formation of impurities during this process, such as bis-adducts where two carbazole moieties react with one amine, is a significant challenge that researchers have sought to overcome through various strategies, including the use of specific bases or alternative intermediates. niscpr.res.inniscpr.res.intandfonline.com

An alternative approach to Carvedilol synthesis utilizes this compound as a precursor, although this is less commonly detailed in the literature. More often, related structures are synthesized to study potential impurities in the final drug product. jocpr.comtandfonline.com For instance, the synthesis of 1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol, an impurity of Carvedilol, involves related starting materials and reaction conditions. pharmaffiliates.com

Photophysical and Electrochemical Properties

Specific experimental data on the photophysical and electrochemical properties of this compound are not widely available in published literature. However, the properties can be inferred based on the behavior of similar N-substituted carbazole derivatives.

Photophysical Properties: Carbazole compounds are known for their fluorescence. nih.gov The photophysical properties, including absorption and emission spectra, are highly dependent on the nature of the substituent at the N-9 position and on the solvent polarity. nih.govresearchgate.net The presence of the flexible 2-(2-methoxyphenoxy)ethyl group in this compound would likely influence the molecule's conformation and could affect its emission properties compared to carbazoles with more rigid N-substituents. Studies on other N-substituted carbazoles have shown that the substitution can lead to red-shifted and broadened fluorescence spectra in polar solvents. clockss.org

Electrochemical Properties: The electrochemical behavior of carbazoles is a key aspect of their application in electronic materials. researchgate.net The carbazole moiety can be reversibly oxidized to form a stable radical cation. acs.org The oxidation potential is sensitive to the substituents on the carbazole ring. researchgate.net N-substitution can modulate the HOMO and LUMO energy levels, which is a critical factor for their use in devices like OLEDs and solar cells. researchgate.net The electron-donating nature of the ether and methoxy (B1213986) groups in the substituent of this compound might be expected to influence its oxidation potential relative to unsubstituted carbazole.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[2-(2-methoxyphenoxy)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-23-20-12-6-7-13-21(20)24-15-14-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKMBWQFRCIVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 9 2 2 Methoxyphenoxy Ethyl Carbazole

Retrosynthetic Analysis and Precursor Identification for Carbazole (B46965) Derivatives

Retrosynthetic analysis of 9-[2-(2-Methoxyphenoxy)ethyl]carbazole identifies the primary disconnection at the N9-C bond, which links the carbazole ring to the phenoxyethyl side chain. This approach simplifies the target molecule into two key precursors: the carbazole nucleophile and an electrophilic 2-(2-methoxyphenoxy)ethyl moiety.

Precursor 1: Carbazole. The foundational structure is the aromatic heterocycle carbazole. Its N-H proton is weakly acidic (pKa ≈ 17), allowing for deprotonation by a suitable base to form the highly nucleophilic carbazolide anion. This anion is central to the key bond-forming step.

Precursor 2: 2-(2-Methoxyphenoxy)ethyl Halide (or equivalent). The second precursor is an ethyl group substituted with a 2-methoxyphenoxy group and a good leaving group. Typically, this is a halide such as 1-(2-chloroethoxy)-2-methoxybenzene or 1-(2-bromoethoxy)-2-methoxybenzene. Alternatively, other derivatives with sulfonate ester leaving groups (e.g., tosylates, mesylates) can be employed to enhance reactivity.

The primary synthetic strategy, therefore, involves the nucleophilic substitution reaction between the carbazolide anion and the electrophilic phenoxyethyl derivative.

Optimized Reaction Pathways and Condition Parameters for N-Alkylation

The core of the synthesis is the N-alkylation of the carbazole ring. Optimization of this step is critical for achieving high yields and minimizing side reactions. This involves carefully selecting the reaction conditions, including the base, solvent, temperature, and, in some cases, a catalyst.

N-Alkylation Approaches on the Carbazole Nitrogen

The direct N-alkylation of carbazole is the most common and straightforward method. The reaction is typically performed by first deprotonating the carbazole with a base, followed by the addition of the alkylating agent. Several protocols have been developed to optimize this transformation:

Conventional Heating: This method involves heating the reactants in a suitable solvent. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are often used to dissolve the reactants and facilitate the reaction.

Phase-Transfer Catalysis (PTC): To improve reaction rates and yields, especially in biphasic systems (solid-liquid or liquid-liquid), a phase-transfer catalyst can be employed. Catalysts like tetrabutylammonium bromide (TBAB) facilitate the transfer of the carbazolide anion from the solid or aqueous phase to the organic phase, where it reacts with the alkyl halide. This technique can lead to milder reaction conditions and is suitable for industrial-scale production.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the N-alkylation of carbazole, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often result in higher yields and purer products. These reactions are frequently performed under solvent-free conditions, where the reactants are adsorbed onto a solid support like potassium carbonate, aligning with the principles of green chemistry.

MethodBaseSolventCatalystTypical ConditionsAdvantages
Conventional HeatingK₂CO₃, KOH, NaOHDMF, DMSO, AcetoneNoneReflux, 2-24 hoursWell-established, simple setup
Phase-Transfer Catalysis (PTC)KOH, NaOH (aq. or solid)Toluene, Benzene (B151609)TBAB, Aliquat 336Room temp. to 80°C, 1-8 hoursHigher yields, milder conditions, scalable
Microwave IrradiationK₂CO₃ (solid support)Solvent-free or minimal solventNone5-15 minutes, 60-150°CRapid, high yields, clean reactions

Functionalization of the Phenoxyethyl Moiety

The synthesis of the alkylating agent, 1-(2-haloethoxy)-2-methoxybenzene, is a critical preliminary step. This precursor is typically prepared from guaiacol (2-methoxyphenol) through Williamson ether synthesis.

The synthesis proceeds in two main steps:

Alkylation of Guaiacol: Guaiacol is reacted with a 1,2-dihaloethane, such as 1-bromo-2-chloroethane or 1,2-dichloroethane, in the presence of a base (e.g., NaOH, K₂CO₃). This reaction introduces the 2-chloroethyl or 2-bromoethyl group onto the phenolic oxygen.

Halogen Exchange (Optional): If a more reactive halide is needed (e.g., iodide), a Finkelstein reaction can be performed to exchange a chloride or bromide for an iodide using sodium iodide in acetone.

One documented synthesis involves reacting guaiacol with 1,2-dihaloethane to produce 1-(2-chloroethoxy)-2-methoxybenzene. This intermediate can then be used directly for the N-alkylation of carbazole.

Multi-Step Synthesis Sequences for Carbazole Scaffolds

While carbazole itself is a readily available starting material, substituted carbazole scaffolds may require multi-step synthesis. Several classic named reactions are employed for constructing the carbazole core:

Borsche–Drechsel Cyclization: This method involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles. The resulting tetrahydrocarbazole is then dehydrogenated (aromatized) using a catalyst like palladium on carbon (Pd/C) or sulfur to yield the carbazole ring system.

Graebe–Ullmann Synthesis: This reaction synthesizes carbazoles from N-phenyl-1,2,3-benzotriazoles. The triazole, formed by diazotizing an o-aminodiphenylamine, is heated to a high temperature (or subjected to photolysis), causing it to lose nitrogen gas and form a diradical intermediate that cyclizes to carbazole.

These methods provide access to a wide variety of substituted carbazoles, which can then undergo N-alkylation as described above.

Advanced Purification and Isolation Techniques for High Purity this compound

After the N-alkylation reaction is complete, the crude product mixture contains the desired 9-alkylated carbazole, unreacted starting materials, base, and potentially side products. Achieving high purity requires a systematic purification strategy.

Work-up: The reaction mixture is typically first subjected to an aqueous work-up. This involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities.

Column Chromatography: The most common method for purifying N-alkylated carbazoles is silica gel column chromatography. A solvent system of increasing polarity, such as a mixture of hexane and ethyl acetate, is used to elute the components. The nonpolar N-alkylated product typically elutes before the more polar unreacted carbazole.

Recrystallization: For final purification to obtain a crystalline solid, recrystallization is employed. The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethanol, toluene/hexane) and allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical and is determined empirically to ensure high recovery of the pure product.

The purity of the final product is typically confirmed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, Mass Spectrometry).

Mechanistic Investigations of Key Synthetic Transformations for Carbazole Systems

The key synthetic transformation in the synthesis of this compound is the N-alkylation of the carbazole nitrogen. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The mechanism can be broken down into two primary steps:

Deprotonation: A base (B:) removes the acidic proton from the carbazole nitrogen, forming a resonance-stabilized carbazolide anion. This anion is a potent nucleophile.

Carbazole-NH + B: ⇌ [Carbazolide-N]⁻ + BH⁺

Nucleophilic Attack: The carbazolide anion then acts as a nucleophile, attacking the electrophilic carbon atom of the 2-(2-methoxyphenoxy)ethyl halide. This attack occurs from the backside relative to the leaving group (e.g., Cl, Br). The reaction proceeds through a single, concerted transition state where the new C-N bond is forming simultaneously as the C-Halide bond is breaking. This backside attack results in an inversion of configuration if the electrophilic carbon is a stereocenter.

The rate of the Sₙ2 reaction is dependent on the concentration of both the carbazolide anion and the alkylating agent, which is characteristic of a bimolecular process. Factors that favor the Sₙ2 mechanism include the use of a primary alkyl halide (as is the case here), a strong nucleophile, and a polar aprotic solvent, which solvates the cation of the base but does not strongly solvate the nucleophilic anion, thus preserving its reactivity.

Advanced Spectroscopic and Structural Elucidation of 9 2 2 Methoxyphenoxy Ethyl Carbazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For 9-[2-(2-Methoxyphenoxy)ethyl]carbazole, ¹H and ¹³C NMR spectroscopy would provide definitive evidence of its constitution by identifying the chemical environment of each hydrogen and carbon atom.

Expected ¹H NMR Data for this compound This table is generated based on typical chemical shifts for similar structural motifs.

Protons Expected Chemical Shift (ppm) Multiplicity
Carbazole (B46965) Aromatic Protons 7.0 - 8.5 m
Methoxyphenoxy Aromatic Protons 6.8 - 7.2 m
-N-CH₂- 4.2 - 4.5 t
-O-CH₂- 3.9 - 4.2 t

Expected ¹³C NMR Data for this compound This table is generated based on typical chemical shifts for similar structural motifs.

Carbon Atoms Expected Chemical Shift (ppm)
Carbazole Aromatic Carbons 110 - 140
Methoxyphenoxy Aromatic Carbons 110 - 160
-N-CH₂- 45 - 50
-O-CH₂- 65 - 70

The analysis of related N-ethylcarbazole derivatives supports these predictions, showing characteristic signals for the ethyl group and the carbazole ring system.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. Based on the FT-IR spectrum of the parent carbazole molecule, one would expect to see aromatic C-H stretching vibrations above 3000 cm⁻¹. The presence of the ether linkage would be confirmed by a strong C-O-C stretching band, typically in the 1250-1000 cm⁻¹ region. The N-C aromatic stretching frequency is expected around 1327 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations would give rise to strong bands in the 1600-1400 cm⁻¹ region.

Key Vibrational Frequencies for this compound This table is based on data from carbazole and typical functional group frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source
Aromatic C-H Stretching 3051
Aliphatic C-H Stretching 2850 - 3000
C=C (Aromatic) Stretching 1400 - 1600
C-O (Aryl Ether) Asymmetric Stretching 1230 - 1270

Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational spectra, which aids in the assignment of experimental bands.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula.

For this compound, the molecular formula is C₂₁H₂₀N₂O₂. The calculated exact mass (monoisotopic mass) for this formula is 332.1525 g/mol . An HRMS experiment would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is a standard technique for the characterization of newly synthesized compounds and for identifying impurities in pharmaceuticals.

Molecular Formula and Mass Data

Parameter Value
Molecular Formula C₂₁H₂₀N₂O₂
Calculated Exact Mass 332.1525 u

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture of Related Carbazole Compounds

X-ray crystallography provides unparalleled detail about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, the structures of numerous related carbazole derivatives have been determined.

These studies consistently show that the carbazole ring system is nearly planar. For instance, in 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the maximum deviation from planarity for the carbazole ring is only 0.041 Å. The crystal packing in these derivatives is often stabilized by weak intermolecular interactions such as C-H···π and π-π stacking interactions. In the case of 9-ethyl-3-(2-methylbenzoyl)-9H-carbazole, the dihedral angle between the carbazole ring and the attached benzoyl ring is 77.1°. For 4-(oxiran-2-ylmethoxy)-9H-carbazole, a precursor to the related drug Carvedilol, the molecules are linked by N–H···O hydrogen bonds to form infinite chains. This body of work on related compounds provides a strong basis for predicting the likely solid-state conformation and packing of this compound.

Photophysical Properties and Excited State Dynamics of 9 2 2 Methoxyphenoxy Ethyl Carbazole

Absorption and Emission Spectroscopy in Varied Environments

The photophysical behavior of carbazole (B46965) derivatives is dictated by the electronic structure of the carbazole moiety, which can be modulated by the nature of the substituent at the 9-position (the nitrogen atom). The 2-(2-Methoxyphenoxy)ethyl group is an N-alkyl type substituent with an additional ether and phenyl group, which is expected to have a modest electronic influence on the carbazole core compared to strongly electron-donating or withdrawing groups.

The electronic absorption spectrum of N-substituted carbazoles in solution is characterized by distinct bands in the ultraviolet (UV) region, typically between 250 nm and 350 nm. These absorption bands arise from π-π* electronic transitions within the aromatic carbazole ring system. The introduction of substituents at the nitrogen atom generally causes minor shifts in these absorption bands.

The spectrum of carbazole itself typically shows two prominent absorption bands. researchgate.net The higher energy band is attributed to the S₀ → S₂ transition, while the lower energy band, often showing vibrational fine structure, corresponds to the S₀ → S₁ transition. For simple N-alkyl derivatives, the positions of these bands are not significantly altered.

Table 1: Representative Electronic Absorption Maxima of Carbazole and a Related N-Substituted Derivative

Compound Name Absorption Max (λ_abs) Solvent
Carbazole 323 nm Not Specified

This table presents data for model compounds to infer the properties of 9-[2-(2-Methoxyphenoxy)ethyl]carbazole.

N-substituted carbazoles are known for their strong fluorescence in the near-UV to blue region of the electromagnetic spectrum. Upon excitation into their absorption bands, they typically exhibit a fluorescence emission spectrum that is a near mirror image of their lowest energy (S₀ → S₁) absorption band. This emission is characterized by a well-defined vibrational structure, especially in non-polar solvents.

The fluorescence of carbazole itself has an emission peak at approximately 351 nm. researchgate.net For N-phenyl carbazole, the emission peak is observed at 343 nm. beilstein-journals.orgaatbio.com The emission originates from the decay of the first excited singlet state (S₁) to the ground state (S₀).

Phosphorescence, which is emission from the first excited triplet state (T₁), is generally weak or non-existent at room temperature in fluid solutions due to quenching processes. However, it can often be observed at low temperatures (e.g., 77 K) in rigid matrices, typically appearing at longer wavelengths compared to the fluorescence.

Table 2: Representative Fluorescence Emission Maxima of Carbazole and a Related N-Substituted Derivative

Compound Name Emission Max (λ_em) Solvent
Carbazole 351 nm Not Specified

This table presents data for model compounds to infer the properties of this compound.

Quantum Yield Determinations and Excited State Lifetimes

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com For carbazole derivatives, this value can be quite high, indicating that fluorescence is a major de-excitation pathway. The quantum yield of the parent carbazole compound in cyclohexane is 0.38. aatbio.com The specific value for this compound would depend on the solvent and temperature, as these factors influence the rates of competing non-radiative decay processes.

The excited-state lifetime (τF) is the average time the molecule spends in the excited singlet state before returning to the ground state. For carbazole and its simple derivatives, fluorescence lifetimes are typically in the nanosecond range. Studies on carbazole in various organic solvents have reported S₁ state lifetimes of 13–15 ns. mdpi.com

Table 3: Representative Photophysical Data for Carbazole

Compound Name Fluorescence Quantum Yield (Φ_F) Excited-State Lifetime (τ_F) Solvent

This table presents data for a model compound to infer the properties of this compound.

Exciton (B1674681) Formation, Migration, and Decay Pathways in Carbazole Materials

In condensed phases or when incorporated into devices like Organic Light-Emitting Diodes (OLEDs), carbazole-based materials exhibit complex excited-state dynamics involving excitons (electron-hole pairs). The fate of these excitons determines the material's luminescent efficiency. Two critical decay pathways in advanced carbazole materials are Thermally Activated Delayed Fluorescence (TADF) and Triplet-Triplet Annihilation (TTA).

Thermally Activated Delayed Fluorescence (TADF): This process is highly relevant for donor-acceptor type molecules where the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is very small. In such systems, non-emissive triplet excitons can be converted back to emissive singlet excitons through reverse intersystem crossing (RISC), which is facilitated by thermal energy. This mechanism allows for the harvesting of triplet excitons, potentially leading to near-unity internal quantum efficiencies in OLEDs. researchgate.netresearchgate.net Carbazole is often used as a donor moiety in TADF molecules. researchgate.netrsc.org The design of this compound does not inherently suggest a strong donor-acceptor character within the single molecule, but this pathway is a key feature of modern carbazole chemistry.

Triplet-Triplet Annihilation (TTA): In this process, two triplet excitons interact, leading to the formation of one higher-energy singlet exciton and one ground-state molecule. acs.orgacs.org The newly formed singlet exciton can then decay radiatively, producing fluorescence at a shorter wavelength (higher energy) than the initial photoexcitation—a phenomenon known as photon upconversion. acs.orgresearchgate.netdoaj.org TTA is a significant process in materials with high triplet exciton densities and is another pathway to convert non-emissive triplets into emissive singlets. acs.orgbohrium.com

Solvatochromism and Environmental Effects on Electronic Spectra

Solvatochromism is the phenomenon where the position of a molecule's absorption or emission band changes with the polarity of the solvent. This effect is particularly pronounced in molecules where there is a significant difference in the dipole moment between the ground and excited states, often seen in donor-acceptor systems.

While simple N-alkyl carbazoles show limited solvatochromism, more complex carbazole derivatives designed with intramolecular charge transfer (ICT) characteristics can exhibit strong positive solvatochromism, where the emission peak shifts to longer wavelengths (a red-shift) as the solvent polarity increases. This is because more polar solvents stabilize the more polar excited state to a greater extent than the ground state. Studies on A-π-D-π-A (Acceptor-π bridge-Donor-π bridge-Acceptor) carbazole derivatives have shown emission colors that can be tuned from blue in nonpolar hexane to orange-red in polar dimethyl sulfoxide.

The relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and solvent polarity can be analyzed using the Lippert-Mataga plot , which provides insight into the change in dipole moment upon excitation. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov

Time-Resolved Spectroscopy for Dynamic Photophysical Processes

Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) spectroscopy, are powerful tools for studying the ultrafast dynamics of excited states. nih.govacs.orgmdpi.comnd.edu These methods allow for the direct observation of processes like internal conversion (IC), intersystem crossing (ISC), vibrational relaxation, and exciton annihilation on timescales from femtoseconds to nanoseconds. mdpi.comnd.edu

For carbazole-based systems, fs-TA can monitor the decay of the initially populated singlet state and the concurrent rise of the triplet state, providing real-time observation of the ISC process. nih.govacs.org For example, studies on a carbazole-pyridine derivative in DMSO revealed that ISC occurs within 2.5 nanoseconds. nih.govacs.org Such experiments are crucial for understanding the kinetics of competing decay pathways and for designing molecules with optimized properties for applications like TADF, where the rates of ISC and RISC are critical. nih.govacs.org

Intermolecular Interactions Affecting Photophysical Behavior in Carbazole Assemblies

The photophysical properties of carbazole derivatives, including this compound, are profoundly influenced by their solid-state packing and aggregation behavior. In dilute solutions, these molecules typically exhibit strong fluorescence. However, in the aggregated state (e.g., in thin films, crystals, or nanoparticles), their emissive properties can be dramatically altered due to various intermolecular interactions. These non-covalent forces dictate the molecular arrangement and the extent of electronic coupling between adjacent chromophores, leading to distinct photophysical phenomena.

Key intermolecular interactions that govern the behavior of carbazole assemblies include π-π stacking, C-H···π interactions, and van der Waals forces. researchgate.net The specific geometry and strength of these interactions determine whether aggregation leads to fluorescence quenching or enhancement.

In many conventional aromatic systems, close molecular packing leads to the formation of non-emissive or weakly emissive excimers and aggregation-caused quenching (ACQ). However, many carbazole derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE). nih.gov In AIE-active compounds, intermolecular interactions in the aggregated state restrict intramolecular rotations and vibrations, which are non-radiative decay pathways in the solution state. This blockage of non-radiative channels opens up the radiative decay pathway, resulting in strong fluorescence in the solid state or in aggregates. nih.gov

The substitution pattern on the carbazole core significantly modulates these interactions. The flexible 2-(2-methoxyphenoxy)ethyl chain in this compound can influence the steric hindrance and conformational freedom of the molecule, thereby affecting how molecules pack in an assembly. This can lead to the formation of specific, ordered aggregates which are often responsible for AIE properties. nih.gov The interplay between the rigid, planar carbazole unit and the flexible side chain is crucial for tuning the solid-state photophysical behavior.

The following table summarizes the types of intermolecular interactions commonly observed in carbazole assemblies and their typical effects on photophysical properties.

Interaction TypeDescriptionTypical Photophysical Effect
π-π Stacking Overlap of π-orbitals between adjacent planar carbazole rings. The geometry can be face-to-face (H-aggregation) or head-to-tail (J-aggregation).Can lead to excimer formation and red-shifted emission. Strong H-aggregation may cause fluorescence quenching. J-aggregation can lead to red-shifted, enhanced emission.
C-H···π Interactions A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system (the carbazole ring) acts as the acceptor. nih.govContributes to the stability of the crystal packing and can influence molecular conformation, indirectly affecting emission properties by restricting motion. nih.gov
van der Waals Forces Non-specific attractive or repulsive forces between molecules.Determine the overall packing density and morphology of the assembly, which influences exciton diffusion and annihilation processes. researchgate.netmdpi.com
Restriction of Intramolecular Motion (RIM) The physical constraint of molecular rotations and vibrations due to close packing in the solid state.This is the primary mechanism for Aggregation-Induced Emission (AIE), where non-radiative decay pathways are blocked, leading to enhanced fluorescence quantum yield in the aggregated state. nih.gov

Detailed studies on various carbazole derivatives have provided insights into these structure-property relationships. For example, analysis of different substituted carbazoles has shown that introducing bulky groups can alter the dihedral angle between different parts of the molecule, preventing strong π-π stacking and promoting AIE by restricting intramolecular rotation. nih.govbeilstein-journals.org In thin films, the proximity of carbazole units can lead to efficient singlet-singlet annihilation (SSA) at high excitation densities, a process that competes with fluorescence and must be considered in device applications. mdpi.com

The photophysical behavior of this compound in assemblies is therefore a complex function of these competing intermolecular forces. The balance between π-π stacking, which can either quench or red-shift emission, and the restriction of intramolecular motion, which enhances it, determines the ultimate emissive properties of the material in the solid state.

Electrochemical Behavior and Redox Characteristics of 9 2 2 Methoxyphenoxy Ethyl Carbazole

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox properties and reaction mechanisms of electroactive molecules like 9-[2-(2-Methoxyphenoxy)ethyl]carbazole. researchgate.netresearchgate.net In a typical CV experiment, the potential applied to a working electrode is swept linearly in a triangular waveform, and the resulting current is measured. This provides critical information about the electronic characteristics, including molecular energy levels and redox behavior. researchgate.net

For carbazole (B46965) derivatives, CV studies typically reveal an oxidative peak corresponding to the removal of an electron from the electron-rich carbazole moiety to form a radical cation. electrochemsci.org The electrode reaction pathway and other key electrochemical parameters can be determined using these techniques, often in conjunction with digital simulation for verification. iieta.orgiieta.org Studies on analogous N-substituted carbazoles, such as 9-(2-(benzyloxy)ethyl)-9H-carbazole, show that the electrochemical behavior is dominated by the carbazole unit. researchgate.net The initial oxidation is often followed by chemical reactions of the generated radical cation, which can be observed as a lack of a corresponding reduction peak on the reverse scan, indicating an irreversible or quasi-reversible process. electrochemsci.org The electrode pathway for many carbazole derivatives has been identified as proceeding through a sequential two-electron transfer (EE scheme) or an electrochemical-chemical-electrochemical-chemical (ECEC) mechanism. researchgate.netiieta.org

Chronoamperometry, where a constant potential is applied and current is monitored over time, is often used to study the consequences of the initial oxidation. For many N-substituted carbazoles, this technique can be used to monitor the electrodeposition of a polymer film onto the electrode surface, a common follow-up reaction to the oxidation of the carbazole monomer. mdpi.com

Oxidation and Reduction Potentials of the Carbazole and Phenoxy Moieties

The electrochemical behavior of this compound is primarily defined by the oxidation potential of its carbazole core. The carbazole moiety is an electron-rich heterocycle that is readily oxidized. researchgate.net The oxidation potential of N-substituted carbazoles is sensitive to the nature of the substituent on the nitrogen atom and any groups on the carbazole ring. ntu.edu.tw For N-alkyl and N-aryl substituted carbazoles, the first oxidation event is centered on the carbazole ring system. deepdyve.comsci-hub.se

The 2-methoxyphenoxy moiety itself can be oxidized, but generally at a higher potential than the carbazole ring. The oxidation of simple parabens (p-hydroxybenzoic acid esters), which contain a phenolic hydroxyl group, occurs at around +0.8 V, but ether linkages, as found in the target molecule, are more stable. researchgate.net Consequently, the first anodic peak observed in a cyclic voltammogram of this compound would correspond to the oxidation of the carbazole unit.

Reduction of carbazole-based molecules is significantly more difficult due to their electron-rich nature, and their reduction potentials are typically not the focus of electrochemical studies for hole-transport applications.

Electrochemical Stability and Long-Term Redox Cycling

The electrochemical stability of a material is crucial for its application in electronic devices, where it may be subjected to repeated redox cycles. For carbazole derivatives, stability is intrinsically linked to the fate of the radical cation formed during oxidation. researchgate.net Carbazole derivatives are generally noted for their high photochemical and thermal stability. iieta.orgrsc.org

However, the electrochemical stability during long-term cycling can be limited for certain structures. Specifically, carbazole radical cations that are unsubstituted at the 3- and 6-positions are known to be highly reactive. ntu.edu.twnsf.gov These radical cations can rapidly undergo ring-ring coupling reactions, leading to the formation of 3,3'-bicarbazyl dimers or polymers. deepdyve.comsci-hub.se This coupling process is the predominant decay pathway for N-alkyl and N-aryl carbazole cations. deepdyve.comsci-hub.se

Given that the 3 and 6 positions of the carbazole ring in this compound are unsubstituted, it is highly probable that its oxidation would lead to such coupling reactions. This results in poor redox cycling stability for the monomeric form in solution, as the parent molecule is consumed to form a new polymeric species on the electrode surface. mdpi.com While this indicates instability for the monomer, the resulting electro-generated polymer film may itself be electroactive and exhibit good cycling stability. researchgate.netupc.edu Indeed, long-term stability has been observed for various carbazole-based polymers and for monomeric carbazoles where the reactive 3- and 6-positions are sterically blocked to prevent dimerization. nsf.govresearchgate.netrsc.org

Influence of Molecular Structure on Hole-Transport Characteristics

The molecular architecture of this compound directly dictates its suitability as a hole-transport material (HTM), a key component in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. iieta.orgresearchgate.net Carbazole and its derivatives are widely used as HTMs due to their excellent hole-transporting capability, high charge carrier mobility, and reduced ionization potential. iieta.org

The key structural components and their effects are:

Carbazole Moiety : This rigid, planar, and electron-rich heterocyclic system is the primary functional unit for hole transport. theses.fr Its rigidity contributes positively to the thermal stability and morphological durability of thin films, which is essential for device longevity. theses.frmdpi.com

N-[2-(phenoxy)ethyl] Linker : The flexible ethyl chain connecting the carbazole nitrogen to the phenoxy group provides several functions. It electronically isolates the carbazole and phenoxy aromatic systems, meaning the frontier molecular orbitals (HOMO/LUMO) are largely localized on the individual moieties. This flexibility also influences the molecule's solubility and its packing in the solid state, which can affect intermolecular charge hopping.

2-Methoxyphenoxy Group : The terminal phenoxy group, modified with an electron-donating methoxy (B1213986) group, plays a crucial role in tuning the material's energy levels. The methoxy group is known to lower the ionization potential of aromatic compounds, which corresponds to raising the Highest Occupied Molecular Orbital (HOMO) energy level. researchgate.net A well-aligned HOMO level is critical for efficient injection of holes from an adjacent electrode or layer in a device.

The following table presents the ionization potentials (IP) or HOMO levels for related carbazole-based compounds to illustrate the effect of various substituents.

Compound NameIonization Potential (eV) / HOMO Level (eV)Measurement/Calculation Method
N-ethyl-3,6-di(4-methoxyphenyl)amino carbazole5.3Electron photoemission spectroscopy
9-phenylcarbazole-5.9From Poly(9-vinylcarbazole) data
Spiro-OMeTAD-5.09Density Functional Theory (DFT)
Spiro-F1 (Spiro-type HTM)-5.31Density Functional Theory (DFT)
Spiro-F2 (Spiro-type HTM)-5.42Density Functional Theory (DFT)

This table is for illustrative purposes to show typical energy levels of related hole-transport materials. Data is compiled from various sources. ntu.edu.twresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of 9 2 2 Methoxyphenoxy Ethyl Carbazole

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a workhorse of computational chemistry for determining the ground-state properties of molecules. A typical DFT analysis of 9-[2-(2-Methoxyphenoxy)ethyl]carbazole would involve optimizing its three-dimensional geometry to find the most stable conformation.

This optimization would yield crucial data, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap, which is a critical parameter for assessing molecular reactivity and electronic transitions. While DFT studies have been performed on numerous carbazole (B46965) derivatives, specific optimized geometry and electronic structure data for this compound are not available in published research.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Transitions

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating excited-state properties. chemspider.com TD-DFT can predict the electronic absorption and emission spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov

For this compound, a TD-DFT study would reveal the nature of its low-lying excited states, identifying them as local excitations on the carbazole or phenoxy moieties, or as charge-transfer states between these groups. This information is vital for applications in optoelectronics. However, no specific TD-DFT studies focusing on the excited states and electronic transitions of this compound have been reported.

Molecular Dynamics Simulations for Conformational Ensembles

The flexible ethyl linker connecting the carbazole and methoxyphenoxy groups in this compound suggests a rich conformational landscape. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemspider.com An MD simulation would provide a detailed understanding of the conformational ensembles of this molecule in various environments, such as in a vacuum or in different solvents.

By simulating the molecule's trajectory, researchers can identify the most populated conformations, the pathways of conformational change, and the flexibility of the molecular structure. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. At present, there are no published MD simulation studies for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property descriptors of chemical compounds with their physicochemical properties. These models are essentially mathematical equations that can predict the properties of new or untested compounds based on their molecular structure.

In the context of this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or its electronic characteristics based on a dataset of related carbazole derivatives. However, the development of a specific QSPR model for this compound or its inclusion in a broader QSPR study has not been reported in the scientific literature.

Prediction of Spectroscopic and Electrochemical Parameters

Computational methods are frequently used to predict spectroscopic and electrochemical parameters, which can then be compared with experimental data for validation. DFT and TD-DFT are capable of predicting NMR chemical shifts, vibrational frequencies (IR and Raman spectra), and UV-Vis absorption spectra.

For this compound, theoretical predictions of its 1H and 13C NMR spectra could aid in its experimental characterization. Similarly, predicted redox potentials from DFT calculations could provide insight into its electrochemical behavior. Despite the utility of such predictions, there are no available studies in the literature that report these computed parameters for this compound.

Applications in Advanced Functional Materials Science

Organic Light-Emitting Diodes (OLEDs): Emitter, Host, and Hole-Transport Layer Component Development

There is no available research data on the use of 9-[2-(2-Methoxyphenoxy)ethyl]carbazole as an emitter, host, or hole-transport layer component in OLEDs.

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs): Material Design and Performance

No studies were found that describe the design, synthesis, or performance of this compound in the context of organic photovoltaics or dye-sensitized solar cells.

Chemical Sensors and Probes: Mechanism and Design Principles

There is no published literature on the application of this compound in the development of chemical sensors or probes.

Development of Supramolecular Architectures with Tunable Optoelectronic Properties

Research on the use of this compound for creating supramolecular architectures with tunable optoelectronic properties is not present in the available scientific literature.

Polymerization into Conjugated Polymers for Electronic Applications

No information is available regarding the polymerization of this compound or the properties and applications of any resulting conjugated polymers.

Structure Property Relationship Studies and Molecular Design

Impact of Substituent Modifications on Photophysical and Electrochemical Attributes

The introduction of substituents to the carbazole (B46965) core is a fundamental strategy to modulate its electronic and optical properties. elsevierpure.comnih.gov In the case of 9-[2-(2-Methoxyphenoxy)ethyl]carbazole , the substituent at the nitrogen atom is a 2-(2-methoxyphenoxy)ethyl group. This modification is expected to significantly influence the compound's photophysical and electrochemical behavior compared to the parent carbazole molecule.

To illustrate the expected impact, we can consider data from related N-substituted carbazole derivatives.

Table 1: Comparison of Photophysical and Electrochemical Properties of Representative Carbazole Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Oxidation Potential (V vs. Fc/Fc+)Reference
9-Ethylcarbazole ~345~360, 375~1.10 ntu.edu.tw
9-Phenylcarbazole ~340~355, 370~1.26 ntu.edu.tw
Expected for this compound Slightly red-shifted vs. 9-ethylcarbazoleSlightly red-shifted vs. 9-ethylcarbazoleSlightly lower than 9-phenylcarbazoleInferred

Rational Design Principles for Optimizing Compound Performance in Specific Applications

The design of This compound can be understood through the lens of rational design principles aimed at optimizing its performance for specific applications, most notably in the field of materials science and potentially as an intermediate in pharmaceutical synthesis. niscpr.res.inacs.org

One of the primary applications for carbazole derivatives is in organic light-emitting diodes (OLEDs), where they can function as host materials for phosphorescent emitters or as hole-transporting materials. elsevierpure.comnih.gov The design of This compound incorporates features that could be beneficial for such applications. The bulky and somewhat flexible 2-(2-methoxyphenoxy)ethyl group at the N-9 position can disrupt intermolecular packing. This is a crucial design element to prevent crystallization and promote the formation of stable amorphous films, a desirable characteristic for OLED device fabrication. elsevierpure.com

Furthermore, the ether linkage within the substituent introduces a degree of flexibility, which can influence the solubility of the compound in common organic solvents, facilitating solution-based processing techniques. The methoxy (B1213986) group on the terminal phenyl ring can also enhance solubility and modify the electronic properties. scholarscentral.com

In the context of pharmaceutical synthesis, this compound is structurally related to intermediates used in the production of drugs like Carvedilol. niscpr.res.injocpr.com In this scenario, the rational design is dictated by the specific reaction pathways and the need to introduce the 2-(2-methoxyphenoxy)ethylamine (B47019) moiety. acs.org The ethyl linker provides the necessary spacing and reactivity for subsequent synthetic steps.

Systematic Functionalization Strategies for Tailored Material Properties Based on the Carbazole Core

The carbazole core offers multiple positions for functionalization, allowing for the systematic tailoring of material properties. researchgate.net While this article focuses on N-9 substitution, it is important to understand this within the broader context of carbazole chemistry. The primary sites for further functionalization are the C-3, C-6, C-2, and C-7 positions of the carbazole ring.

A common strategy involves introducing electron-donating or electron-withdrawing groups at the C-3 and C-6 positions. This approach has a more profound impact on the electronic properties (HOMO/LUMO levels) and, consequently, the absorption and emission characteristics, than substitution at the N-9 position. elsevierpure.comntu.edu.tw For instance, attaching strong electron-donating groups like diarylamines at the 3 and 6 positions can significantly lower the ionization potential and red-shift the emission, making the resulting materials suitable for use as hole-transporting layers or as emitters in OLEDs. nih.gov

Starting with This compound , one could envision a systematic functionalization approach as follows:

Halogenation: Introduction of bromine or iodine at the 3 and 6 positions would provide reactive handles for subsequent cross-coupling reactions.

Cross-Coupling Reactions: Suzuki or Buchwald-Hartwig coupling reactions could then be employed to introduce a wide variety of aromatic or heteroaromatic substituents at the halogenated positions. This would allow for the creation of a library of materials with tailored electronic properties.

Direct C-H Functionalization: Modern synthetic methods also allow for the direct functionalization of C-H bonds on the carbazole ring, offering a more atom-economical route to complex derivatives. researchgate.net

This systematic approach, starting from a pre-functionalized N-9 core like This compound , would enable the development of materials with precisely controlled properties for advanced applications.

Future Research Directions and Emerging Opportunities for 9 2 2 Methoxyphenoxy Ethyl Carbazole Research

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The conventional synthesis of 9-[2-(2-Methoxyphenoxy)ethyl]carbazole is primarily geared towards its role as a precursor for Carvedilol. niscpr.res.ingoogle.com Future research could focus on developing more efficient and environmentally benign synthetic strategies. Traditional methods for carbazole (B46965) synthesis, such as the Graebe-Ullmann reaction, often require harsh conditions. researchgate.net Modern synthetic chemistry is increasingly moving towards greener methodologies, and the synthesis of this specific carbazole derivative could benefit from such innovations.

Synthetic StrategyPotential AdvantagesKey Research Focus
Green Chemistry Approaches Reduced environmental impact, lower energy consumption, use of safer reagents.Investigating alternative solvents, catalysts, and reaction conditions to improve the sustainability of the synthesis.
One-Pot Synthesis Increased efficiency, reduced waste, and lower costs.Designing a streamlined synthetic pathway that minimizes intermediate isolation and purification steps.
Transition Metal Catalysis High efficiency and regioselectivity in functionalizing the carbazole core. chim.itExploring catalysts for direct C-H functionalization to introduce novel functionalities to the molecule.
Chemo-enzymatic Synthesis High selectivity, mild reaction conditions, and potential for creating chiral derivatives. mdpi.comIdentifying suitable enzymes that can catalyze key steps in the synthesis of the target molecule.

Integration into Hybrid Organic-Inorganic Materials Systems

Hybrid organic-inorganic materials, which combine the distinct properties of organic and inorganic components at the molecular or nanoscale level, offer a pathway to novel materials with enhanced functionalities. researchgate.netsemanticscholar.orgnih.gov The carbazole scaffold in this compound makes it an interesting candidate for integration into such hybrid systems. Carbazole-based materials have been successfully incorporated into various hybrid materials, including those with metal oxides and quantum dots, for applications in optoelectronics and sensing. researchgate.netresearchgate.net

Future research could investigate the incorporation of this compound into hybrid perovskites, where carbazole-based materials have been used as hole-transporting layers, contributing to the stability and efficiency of solar cells. springerprofessional.de The methoxyphenoxy group could also play a role in modulating the interface between the organic and inorganic components, potentially leading to improved device performance. Another avenue of research is the development of polycarbazole-copper oxide (PCz-CuO) nanocomposites, where the carbazole polymer matrix can enhance the properties of the inorganic nanoparticles for applications such as antibacterial agents. rsc.org

Hybrid Material SystemPotential ApplicationResearch Opportunity
Perovskite Solar Cells Hole-transporting material. springerprofessional.deInvestigating the impact of the methoxyphenoxy group on the material's interaction with the perovskite layer and overall device stability.
Quantum Dot Composites Host material for quantum dot-based LEDs (QLEDs). researchgate.netExploring the energy transfer dynamics between this compound and various quantum dots.
Metal-Organic Frameworks (MOFs) Luminescent sensors or catalysts. researchgate.netSynthesizing MOFs that incorporate the this compound ligand to create materials with tailored porosity and functionality.
Polymer-Nanoparticle Composites Enhanced functional materials for electronics or biomedical applications. rsc.orgDeveloping composites where the carbazole derivative acts as a stabilizing and functional matrix for inorganic nanoparticles.

Advanced In-situ Characterization Techniques for Operational Devices

Understanding the structure-property relationships of materials within functional devices is crucial for optimizing their performance. Advanced in-situ characterization techniques allow for the real-time monitoring of material properties under operational conditions. jos.ac.cnresearching.cn For a material like this compound, if it were to be incorporated into an organic electronic device, these techniques would be invaluable.

Techniques such as in-situ grazing-incidence X-ray diffraction (GIXD) can provide information on the molecular packing and orientation of the material within a thin film as the device is operating. researchgate.netrsc.org In-situ scanning probe microscopy can reveal changes in morphology and electronic properties at the nanoscale. researchgate.net Spectroscopic techniques like in-situ Raman and photoluminescence spectroscopy can track chemical and electronic changes, providing insights into degradation mechanisms or charge transfer processes. researchgate.net Future research could apply these advanced characterization methods to devices incorporating this compound to elucidate its behavior and guide the design of more robust and efficient devices.

In-situ TechniqueInformation GainedPotential Research Application
Grazing-Incidence X-ray Diffraction (GIXD) Molecular packing, crystallinity, and orientation in thin films. researchgate.netStudying the structural evolution of a this compound-based layer in an organic transistor during operation.
Scanning Probe Microscopy (SPM) Nanoscale morphology, electrical potential, and mechanical properties. jos.ac.cnresearchgate.netVisualizing changes in the surface of a hybrid material containing the carbazole derivative under applied bias.
Raman Spectroscopy Vibrational modes, indicating chemical structure and bonding changes. researchgate.netMonitoring for any chemical degradation of the molecule within an OLED under prolonged operation.
Photoluminescence/Electroluminescence Spectroscopy Emission properties, charge carrier dynamics, and exciton (B1674681) behavior. jos.ac.cnCorrelating changes in the emission spectrum with device performance and stability.

Design of Multi-functional Materials Incorporating the Carbazole Scaffold

The concept of multi-functional materials, where a single material exhibits multiple useful properties, is a key driver in materials science innovation. mdpi.com The carbazole scaffold is a privileged structure in this regard, as its derivatives have been shown to possess a wide range of functionalities, including charge transport, luminescence, and even biological activity. nih.govbiu.ac.ilnih.gov

Future research could focus on designing new multi-functional materials based on the this compound framework. By chemically modifying the carbazole, methoxyphenoxy, or ethyl linker, it may be possible to introduce additional functionalities. For instance, the incorporation of photoreactive groups could lead to materials for surface modification or photopatterning. researchgate.netbiu.ac.il The inherent fluorescence of the carbazole moiety could be harnessed for sensing applications, where the binding of an analyte could modulate the emission properties. nih.gov Furthermore, the combination of electronic and biological activity in a single molecule could open up possibilities in bioelectronics.

Functional Moiety to IntroduceResulting Multi-functionalityPotential Application
Photoreactive Groups (e.g., azide, benzophenone) Photopatternable and surface-modifiable. researchgate.netbiu.ac.ilCreating functional surfaces for microelectronics or biomedical devices.
Receptor for a Specific Analyte Chemical or biological sensing capabilities. nih.govDeveloping fluorescent sensors for environmental monitoring or medical diagnostics.
Liquid Crystalline Moieties Self-assembling and ordered materials.Designing materials with anisotropic charge transport for improved electronic devices.
Biologically Active Fragments Combined therapeutic and diagnostic (theranostic) properties.Creating molecules for targeted drug delivery with simultaneous imaging capabilities.

Theoretical Advancements in Predictive Modeling for Complex Carbazole Systems

Theoretical and computational modeling are indispensable tools in modern materials science, enabling the prediction of material properties and guiding experimental efforts. researchgate.netspringerprofessional.de For complex organic molecules like this compound, computational methods such as Density Functional Theory (DFT) can provide insights into its electronic structure, charge transport characteristics, and photophysical properties. mdpi.com

Future research in this area could focus on developing more accurate and efficient computational models to predict the behavior of this and other complex carbazole systems. This could involve the use of machine learning and artificial intelligence to screen large numbers of potential derivatives for desired properties, accelerating the discovery of new materials. researchwithrowan.com Advanced modeling could also be used to understand the intricate interactions at the interface of hybrid materials incorporating this molecule, which is often difficult to probe experimentally. researchgate.net Such theoretical advancements would not only deepen our fundamental understanding of these systems but also provide a powerful predictive tool for the rational design of new functional materials.

Modeling TechniquePredicted PropertiesResearch Goal
Density Functional Theory (DFT) Electronic structure, HOMO-LUMO levels, and vibrational spectra. researchgate.netmdpi.comTo understand the fundamental electronic properties of this compound and how they are influenced by its conformation.
Time-Dependent DFT (TD-DFT) Excited state properties, absorption, and emission spectra.To predict the photophysical behavior of the molecule and its potential as a luminescent material.
Molecular Dynamics (MD) Simulations Morphology of thin films and interactions in solution or at interfaces. nih.govTo simulate the self-assembly of these molecules and their interaction with other components in a blend or hybrid material.
Machine Learning/AI High-throughput screening of derivatives with target properties. researchwithrowan.comTo accelerate the discovery of new carbazole-based materials with optimized properties for specific applications.

Q & A

Q. What are the optimized synthetic routes for 9-[2-(2-Methoxyphenoxy)ethyl]carbazole, and how do reaction conditions influence yield?

The compound can be synthesized via Williamson ether synthesis or N-alkylation reactions . For example, reacting carbazole with 1,4-dibromobutane in toluene at 45°C under phase-transfer catalysis (e.g., TBAB) yields intermediates like 9-(4-bromobutyl)-9H-carbazole with ~89.5% yield after recrystallization . Adjusting solvent polarity (e.g., DMF for polar intermediates) and stoichiometric ratios of reagents (e.g., excess alkylating agents) minimizes side products. Post-synthesis purification via silica gel column chromatography (eluent: dichloromethane/methanol) or vacuum distillation removes unreacted starting materials .

Q. How can researchers validate the structural integrity of this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : Peaks at δ 8.1–8.2 ppm (aromatic carbazole protons) and δ 3.7–4.3 ppm (methylene and methoxy groups) confirm substitution patterns .
  • Elemental Analysis : Agreement between calculated and experimental C, H, N values (e.g., ±0.3% deviation) ensures purity .
  • Melting Point : Sharp melting ranges (e.g., 199.8–202.1°C) indicate crystallinity and absence of polymorphic impurities .

Q. What purification strategies are effective for removing byproducts in carbazole derivatives?

  • Recrystallization : Ethanol or ethanol/water mixtures selectively dissolve impurities while leaving the product as a crystalline solid .
  • Aqueous Workup : Washing organic layers with brine removes hydrophilic byproducts (e.g., excess salts or unreacted alcohols) .
  • Vacuum Distillation : Efficient for separating low-volatility carbazole derivatives from high-volatility reagents (e.g., 1,4-dibromobutane) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for carbazole derivatives?

Conflicting NMR or IR signals (e.g., ambiguous coupling constants) can be addressed via:

  • Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data to validate proton assignments .
  • X-ray Crystallography : Resolve structural ambiguities by determining bond angles and dihedral angles (e.g., dihedral angle of 42.00° between carbazole and benzene rings in carvedilol derivatives) .

Q. What methodologies assess the interaction of this compound with biological targets?

  • Molecular Docking : Use protein structures (e.g., M1-muscarinic receptor, PDB: 5cxv) to predict binding affinities. For example, carbazole derivatives show competitive binding with pyranzepine at orthosteric sites .
  • In Vitro Assays : Measure IC₅₀ values via radioligand displacement (e.g., [³H]-N-methylscopolamine) to quantify receptor antagonism .

Q. How can electrochemical properties of carbazole derivatives be exploited for material science applications?

  • Electropolymerization : Deposit thin films on carbon electrodes using cyclic voltammetry (e.g., 0.1 M TBAPF₆ in acetonitrile) to study capacitive behavior .
  • Impedance Spectroscopy : Evaluate charge-transfer resistance (Rct) to optimize copolymer compositions (e.g., with thiophene derivatives) for organic electronics .

Q. What analytical approaches quantify impurities in this compound batches?

  • HPLC with UV Detection : Use C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to resolve structurally similar impurities (e.g., bis-carbazole ethers) .
  • Mass Spectrometry : High-resolution ESI-MS identifies trace byproducts (e.g., m/z 406.47 for carvedilol-related compounds) .

Q. How do substituent modifications on the carbazole core influence photophysical properties?

  • UV-Vis Spectroscopy : Introduce electron-withdrawing groups (e.g., nitro) to redshift absorption maxima (e.g., λmax from 290 nm to 340 nm) .
  • Fluorescence Quenching : Assess solvent polarity effects on quantum yields; polar solvents like DMSO stabilize excited states, enhancing emission intensity .

Methodological Notes

  • Contradiction Management : Conflicting solubility data (e.g., in DMSO vs. THF) should be resolved via Hansen solubility parameter calculations .
  • Scale-Up Challenges : Pilot-scale synthesis requires optimizing mixing efficiency and temperature gradients to maintain yields >85% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.